N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide is a compound that features an indole moiety linked to a piperidine ring through an acetamide linkage Indole derivatives are known for their significant biological activities, and piperidine is a common structural motif in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Coupling Reaction: The indole and piperidine moieties are then coupled through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide .
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone .
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide is unique due to its specific combination of an indole moiety and a piperidine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C16H19N3O2/c1-11(20)17-13-6-8-19(9-7-13)16(21)15-10-12-4-2-3-5-14(12)18-15/h2-5,10,13,18H,6-9H2,1H3,(H,17,20) |
InChI Key |
OQIYFPLRQSWVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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